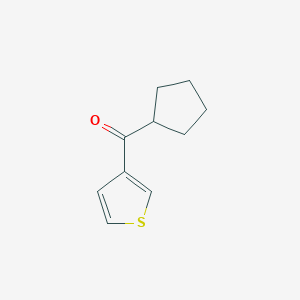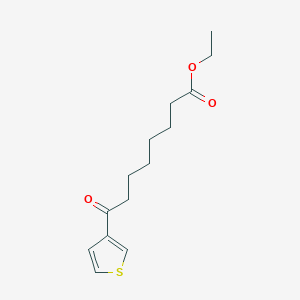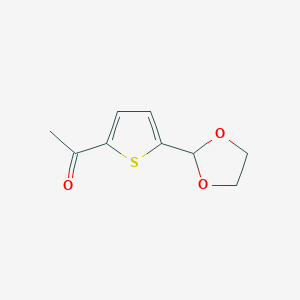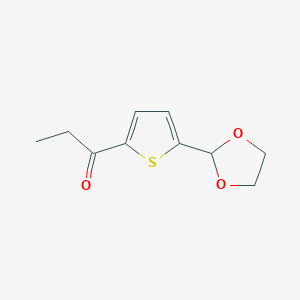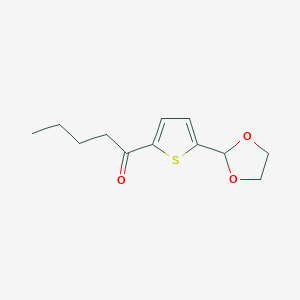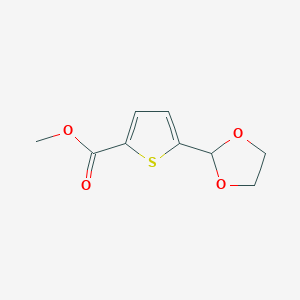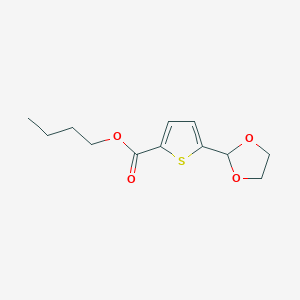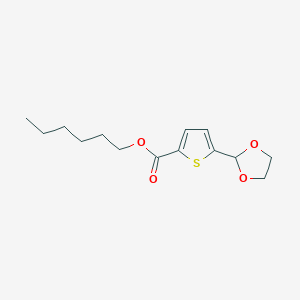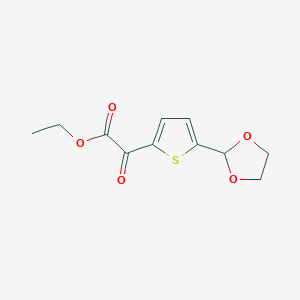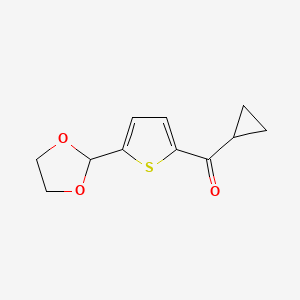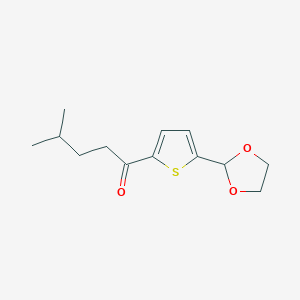
5-(3-Fluorophenyl)-5-oxovaleronitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Fluorophenyl)-5-oxovaleronitrile (5-FPVON) is an important compound used in a variety of laboratory experiments and research projects. It is a heterocyclic compound containing a five-membered ring with a nitrogen atom and a fluorine atom in the ring. 5-FPVON has a wide range of applications in the field of science due to its unique properties. It has been used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. Additionally, it has been studied for its potential applications in the fields of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
One of the promising applications of 5-(3-Fluorophenyl)-5-oxovaleronitrile derivatives is in the development of antimicrobial agents. Research has shown that Schiff bases derived from similar compounds exhibit moderate antifungal activity against Candida spp. . This suggests that 5-(3-Fluorophenyl)-5-oxovaleronitrile could be a precursor in synthesizing new compounds with potential antibacterial and antifungal properties.
Antifungal Applications
Continuing from its antimicrobial potential, specific derivatives have demonstrated targeted antifungal effects, particularly against C. albicans, with certain compounds achieving an MIC value of 62.5 µg/mL . This indicates a strong potential for developing antifungal treatments, especially for drug-resistant strains.
Cytotoxicity Assessment
The evaluation of cytotoxicity is crucial in drug development. Compounds related to 5-(3-Fluorophenyl)-5-oxovaleronitrile have been tested for their effects on cell lines to determine their safety profile . This application is vital for preclinical studies to assess the therapeutic index of potential drug candidates.
Molecular Docking Studies
Molecular docking studies are instrumental in elucidating the mechanism of action of new drugs. Derivatives of 5-(3-Fluorophenyl)-5-oxovaleronitrile have been used in docking studies to understand their interaction with biological targets such as topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase . This application is essential for rational drug design.
Treatment of Infectious Diseases
The compound’s derivatives are being explored for treating infectious diseases, especially in immunocompromised patients. This research is driven by the urgent need for new treatments due to the rapid increase in opportunistic infections and drug resistance .
Synthesis of Biologically Active Compounds
The structure of 5-(3-Fluorophenyl)-5-oxovaleronitrile allows for the synthesis of various biologically active compounds. Its derivatives have been found to possess a range of biological activities, which can be harnessed for therapeutic purposes .
Development of Antiviral Agents
Indole derivatives, which share structural similarities with 5-(3-Fluorophenyl)-5-oxovaleronitrile, have shown potential as antiviral agents. This suggests that further exploration could lead to the development of new antiviral drugs .
Pharmacological Activity Research
The compound’s framework is conducive to creating scaffolds for screening different pharmacological activities. This versatility makes it a valuable candidate for drug discovery and the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
5-(3-fluorophenyl)-5-oxopentanenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-10-5-3-4-9(8-10)11(14)6-1-2-7-13/h3-5,8H,1-2,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQCPSKGUVMJBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)CCCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90642216 |
Source


|
| Record name | 5-(3-Fluorophenyl)-5-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898767-18-5 |
Source


|
| Record name | 5-(3-Fluorophenyl)-5-oxopentanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90642216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

